molecular formula C15H21N3O B5061485 N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide

N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide

Cat. No. B5061485
M. Wt: 259.35 g/mol
InChI Key: ZLLYQMRMDBRZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide is a chemical compound commonly known as TMI, which has been widely researched for its potential applications in the field of medicine. This compound has been found to exhibit a range of biological and pharmacological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of TMI is not fully understood, but it is thought to act on various molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
TMI has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. TMI has also been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which may contribute to its anticonvulsant properties.

Advantages and Limitations for Lab Experiments

TMI has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various molecular targets. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several potential future directions for research on TMI. One area of interest is its potential as an anticancer agent, and further studies are needed to elucidate its mechanism of action in this context. Additionally, TMI may have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its derivatives for the development of new drugs.

Synthesis Methods

The synthesis of TMI involves the reaction of 2,3,4,5-tetrahydropyridine with 2,4-pentanedione in the presence of an acid catalyst. The resulting product is then treated with methylamine to yield TMI. This method has been reported to yield TMI in good yields and high purity.

Scientific Research Applications

TMI has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. TMI has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N,2,8-trimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-4-5-13-11(8-10)12-9-17(3)7-6-14(12)18(13)15(19)16-2/h4-5,8,12,14H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLYQMRMDBRZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,8-trimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carboxamide

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